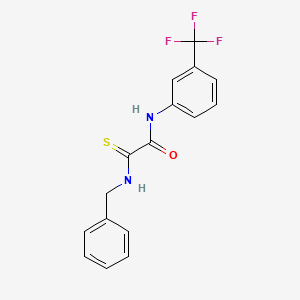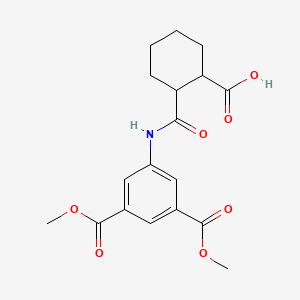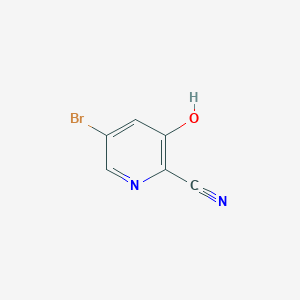![molecular formula C15H12ClFN4O B2375470 2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide CAS No. 1436256-52-8](/img/structure/B2375470.png)
2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide is a complex organic compound that features a combination of pyridine, benzimidazole, and fluoro substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the fluoro substituent. The pyridine ring is then functionalized with a chloro group and subsequently coupled with the benzimidazole derivative under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms like chlorine can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
科学的研究の応用
2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The fluoro substituent enhances the compound’s binding affinity and specificity, while the pyridine ring can participate in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-5-fluoronicotinonitrile
- 2-((1-((4-substituted phenyl) amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide
Uniqueness
2-Chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzimidazole and pyridine rings, along with the fluoro and chloro substituents, makes it a versatile compound for various applications.
特性
IUPAC Name |
2-chloro-N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN4O/c16-13-7-9(3-5-18-13)15(22)19-6-4-14-20-11-2-1-10(17)8-12(11)21-14/h1-3,5,7-8H,4,6H2,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAOIHZORXCFJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCNC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Ethyl(phenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2375388.png)
![N-Ethyl-N-[2-(3-methylsulfanylpyrrolidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2375390.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-ethyl-2-methyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2375391.png)
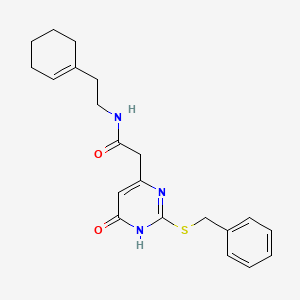
![(1R,2R,3R,4S)-3-[(Dimethylamino)methyl]bicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/structure/B2375395.png)

![3-(1H-tetrazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2375397.png)
![3-ethyl-N-(4-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2375398.png)
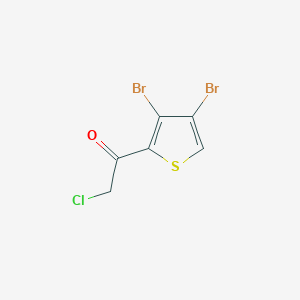
![2,4-dichloro-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2375400.png)
![1-[(5-chloropyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol](/img/structure/B2375402.png)
